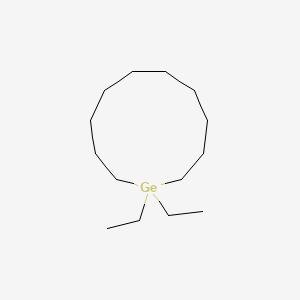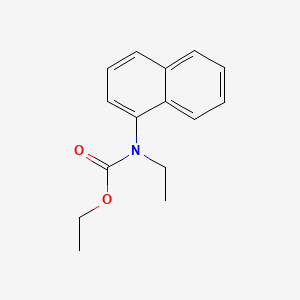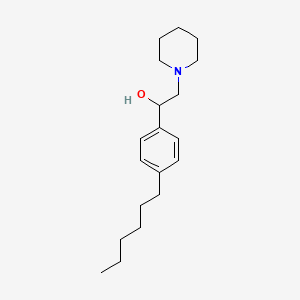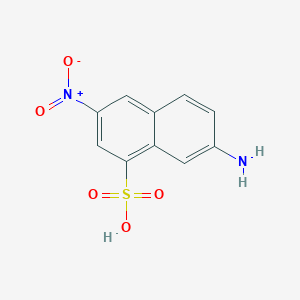![molecular formula C11H14N4 B13953642 (R)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13953642.png)
(R)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolidine ring and a dihydrobenzo[d][1,2,3]triazine moiety, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine typically involves multi-step organic reactions. One possible route could involve the formation of the pyrrolidine ring followed by the construction of the dihydrobenzo[d][1,2,3]triazine structure. Common reagents and catalysts used in these reactions might include:
Pyrrolidine: Starting material for the pyrrolidine ring.
Aromatic amines: Precursors for the triazine ring.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
®-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine may undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized triazine derivative, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological targets, including enzymes and receptors.
Medicine
In medicine, ®-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine could be explored for its potential therapeutic properties. Similar compounds have been studied for their potential as drugs for treating various diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart specific properties that are valuable in industrial applications.
作用機序
The mechanism of action of ®-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine would depend on its specific interactions with molecular targets. Possible mechanisms could include:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity.
Pathways involved: The compound might affect various biochemical pathways, depending on its targets.
類似化合物との比較
Similar Compounds
3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine: Without the ®-configuration.
3-(pyrrolidin-3-yl)-1,2,3-triazine: Lacking the dihydrobenzo ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures.
Uniqueness
®-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine is unique due to its specific stereochemistry and combination of structural features. This uniqueness might impart specific chemical and biological properties that are not present in similar compounds.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
3-[(3R)-pyrrolidin-3-yl]-4H-1,2,3-benzotriazine |
InChI |
InChI=1S/C11H14N4/c1-2-4-11-9(3-1)8-15(14-13-11)10-5-6-12-7-10/h1-4,10,12H,5-8H2/t10-/m1/s1 |
InChIキー |
PYQCYSQKRIMNIU-SNVBAGLBSA-N |
異性体SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3N=N2 |
正規SMILES |
C1CNCC1N2CC3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)







![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)
